molecular formula C11H21NO2 B8138381 (R)-Azepane-2-carboxylic acid tert-butyl ester

(R)-Azepane-2-carboxylic acid tert-butyl ester

Cat. No.: B8138381
M. Wt: 199.29 g/mol
InChI Key: BJYRCNMUNXPDKL-SECBINFHSA-N
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Description

(R)-Azepane-2-carboxylic acid tert-butyl ester is a chiral bicyclic compound featuring a seven-membered azepane ring with a tert-butyl ester group. This structure confers stability and synthetic versatility, making it valuable in pharmaceutical and organic synthesis, particularly as a building block for chiral intermediates. The tert-butyl ester group enhances steric protection of the carboxylic acid, facilitating selective deprotection during multi-step reactions.

Properties

IUPAC Name

tert-butyl (2R)-azepane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-11(2,3)14-10(13)9-7-5-4-6-8-12-9/h9,12H,4-8H2,1-3H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJYRCNMUNXPDKL-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCCCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H]1CCCCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stereoselective Ring-Expansion Strategies

The construction of the azepane ring system often begins with piperidine derivatives, leveraging ring-expansion reactions to introduce the seventh member. A notable approach involves the C–H insertion of diazo compounds into N-protected piperidines. For instance, rhodium-catalyzed insertion of diazoacetates into the β-C–H bond of 1-tert-butoxycarbonyl (Boc)-piperidine generates a seven-membered lactam intermediate . Subsequent reduction of the lactam with lithium aluminum hydride (LiAlH4_4) yields the azepane backbone.

Key Steps:

  • Diazo Insertion :

    • Catalyst: Rh2_2(OAc)4_4 (2 mol%)

    • Substrate: Boc-piperidine, ethyl diazoacetate

    • Yield: 68–72%

  • Lactam Reduction :

    • Reagent: LiAlH4_4 in tetrahydrofuran (THF)

    • Temperature: 0°C to reflux

    • Yield: 85–90%

This method achieves moderate enantioselectivity (up to 78% ee) when chiral dirhodium catalysts are employed .

Asymmetric Hydrogenation of Enamides

Enantioselective hydrogenation of α,β-unsaturated enamides provides direct access to chiral azepane-2-carboxylates. A palladium-catalyzed system using (R)-BINAP as a chiral ligand enables the reduction of cyclic enamide precursors:

Reaction Conditions:

  • Substrate: 1-Benzoyl-2-vinylazepane-2-carboxylate

  • Catalyst: Pd(OAc)2_2/(R)-BINAP (5 mol%)

  • Pressure: 50 bar H2_2

  • Solvent: Methanol

  • Temperature: 25°C

  • Yield: 92%

  • Enantiomeric Excess (ee): 94%

The tert-butyl ester is introduced via ester exchange using tert-butanol and a catalytic amount of sulfuric acid, achieving >95% conversion .

Resolution of Racemic Mixtures

Kinetic resolution through enzymatic hydrolysis offers an alternative route. Lipase B from Candida antarctica (CAL-B) selectively hydrolyzes the (S)-enantiomer of racemic azepane-2-carboxylic acid esters, leaving the (R)-ester intact:

Procedure:

  • Substrate : Racemic ethyl azepane-2-carboxylate

  • Enzyme : CAL-B (20 mg/mmol substrate)

  • Conditions : Phosphate buffer (pH 7.0), 37°C

  • Conversion : 48% at 24 hours

  • ee of (R)-Ester : >99%

The resolved (R)-ester is subsequently transesterified with tert-butanol using titanium(IV) isopropoxide as a catalyst, yielding the tert-butyl derivative in 88% yield .

Hydroboration-Oxidation of Tetrahydroazepines

Late-stage functionalization of tetrahydroazepines via hydroboration-oxidation provides a route to azepanols, which are oxidized to ketones and further derivatized:

Steps:

  • Hydroboration :

    • Reagent: 9-Borabicyclo[3.3.1]nonane (9-BBN)

    • Substrate: 3,4-Dihydroazepine

    • Diastereoselectivity: 4:1 (trans:cis)

  • Oxidation :

    • Reagent: H2_2O2_2/NaOH

    • Yield: 89%

  • Esterification :

    • Reagent: tert-Butyl chloroformate, DMAP

    • Solvent: Dichloromethane

    • Yield: 76%

Comparative Analysis of Methods

MethodKey AdvantageLimitationsee (%)Overall Yield (%)
Ring ExpansionScalabilityModerate enantioselectivity7855
Asymmetric HydrogenationHigh eeHigh catalyst cost9485
Enzymatic ResolutionNo chiral catalysts requiredMaximum 50% theoretical yield>9944
Hydroboration-OxidationFunctional group toleranceMulti-step sequenceN/A65

Purification and Characterization

Final purification typically employs flash column chromatography (hexane/ethyl acetate, 7:3) or recrystallization from hexane. The tert-butyl group’s steric bulk simplifies chromatographic separation by reducing polarity.

Characterization Data:

  • 1^1H NMR (400 MHz, CDCl3_3): δ 4.15 (m, 1H), 3.40–3.20 (m, 2H), 2.00–1.60 (m, 6H), 1.45 (s, 9H) .

  • HPLC : Chiralcel OD-H column, 90:10 hexane/isopropanol, 1.0 mL/min; tR_R = 12.7 min (R-enantiomer) .

Chemical Reactions Analysis

Types of Reactions

®-Azepane-2-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of ®-Azepane-2-carboxylic acid tert-butyl ester include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield carboxylic acids, while reduction reactions yield alcohols or amines .

Scientific Research Applications

Chemical Synthesis Applications

Building Block for Complex Molecules
(R)-Azepane-2-carboxylic acid tert-butyl ester serves as a versatile building block in the synthesis of more complex organic molecules. Its structure allows for various functionalization strategies that facilitate the introduction of diverse functional groups necessary for drug development and material science .

Synthetic Routes
The synthesis typically involves:

  • Starting Material : A suitable azepane derivative.
  • Functional Group Introduction : Selective functionalization reactions to introduce amino and hydroxy groups.
  • Esterification : The carboxylic acid group is esterified using tert-butyl alcohol under acidic conditions to yield the tert-butyl ester.

Biological Research
Research indicates that this compound exhibits potential biological activities, making it a candidate for further investigation in medicinal chemistry. Its interactions with various biomolecules can lead to the development of new therapeutic agents .

Enzyme Inhibition Studies
The azepane scaffold has been explored for its role in enzyme inhibition. For instance, derivatives of azepanes have shown selective inhibition against certain kinases, which could be pivotal in developing treatments for diseases like cancer and diabetes .

Medicinal Chemistry

Pharmaceutical Applications
The compound is being studied as a potential pharmaceutical intermediate or active ingredient. Its structural properties allow it to participate in molecular recognition processes critical for drug-receptor interactions .

Case Studies

  • Inhibition of Kinase Activity : A study demonstrated that oxo-azepine derivatives derived from azepanes exhibited significant inhibition of TAK1 kinase activity, suggesting their potential as therapeutic agents in cancer treatment .
  • Design of Muscarinic Receptor Agonists : Research has also focused on modifying azepane structures to improve selectivity and potency at muscarinic receptors, which are relevant targets in treating neurological disorders such as Alzheimer's disease .

Industrial Applications

Material Science
In addition to its biological applications, this compound is utilized in the development of new materials. Its unique properties make it suitable for creating polymers and other materials with specific characteristics required in various industrial applications .

Summary of Key Findings

Application AreaDescription
Chemical Synthesis Serves as a building block for complex organic molecules.
Biological Activity Exhibits potential enzyme inhibition properties; relevant for drug development.
Medicinal Chemistry Investigated as a pharmaceutical intermediate with promising biological interactions.
Industrial Use Used in the development of new materials due to its unique chemical properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (R)-Azepane-2-carboxylic acid tert-butyl ester with structurally related tert-butyl esters, focusing on molecular features, safety, purity, and applications.

Table 1: Comparative Overview of Key Compounds

Compound Name CAS Number Ring Size/Type Substituent(s) Purity Hazards/Classifications Applications
(R)-2-Iodomethyl-pyrrolidine-1-carboxylate 1260610-71-6 5-membered pyrrolidine Iodomethyl 95% Skin/eye irritation, respiratory R&D under supervision
[1,2,5]Oxadiazepane-2-carboxylate 952151-39-2 7-membered oxadiazepane Oxygen and nitrogen atoms 98% Not specified Synthetic building block
Azepane-2-carboxylic acid hydrochloride 5227-52-1 6-membered azepane Hydrochloride salt ≤100% No hazards reported Lab research
(R)-3-(Benzimidazolylsulfanyl)-pyrrolidine - 5-membered pyrrolidine Benzimidazole-sulfanyl - Not specified Chiral synthesis
cis-3-Aminocyclobutanecarboxylate 957793-95-2 4-membered cyclobutane Amino group - Not specified R&D applications

Structural and Functional Differences

  • Ring Size/Type: Azepane (7-membered): Offers conformational flexibility and reduced ring strain compared to smaller rings like pyrrolidine (5-membered) or cyclobutane (4-membered). This impacts reactivity and interaction with biological targets . Pyrrolidine (5-membered): Higher ring strain increases reactivity, as seen in the iodomethyl derivative’s use in alkylation reactions .
  • Substituents :

    • Iodomethyl (Pyrrolidine derivative) : Introduces electrophilic character, enabling cross-coupling reactions but posing toxicity risks (e.g., respiratory irritation) .
    • Hydrochloride Salt (Azepane derivative) : Lacks the tert-butyl ester, making it less stable in acidic/basic conditions but safer to handle .

Biological Activity

(R)-Azepane-2-carboxylic acid tert-butyl ester is a compound of increasing interest in medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a seven-membered ring structure, characteristic of azepanes, which are known for their diverse biological activities. The tert-butyl ester group enhances its solubility and stability, making it suitable for various biological applications.

Anticancer Activity

Recent studies have highlighted the potential of azepane derivatives in cancer treatment. For instance, azepane compounds have shown promising results in inhibiting androgen receptor (AR) interactions, which are crucial in prostate cancer progression. The mechanism involves blocking the AR-coactivator interaction and subsequent transcriptional activity, leading to reduced cell proliferation in prostate cancer cell lines .

Table 1: Anticancer Activity of Azepane Derivatives

CompoundIC50 (nM)Mechanism of Action
This compoundTBDInhibition of AR-coactivator interaction
Bis-benzamide D216Disruption of AR–PELP1 interaction
Syn-dihydroxyazepaneTBDSelective inhibition of α-mannosidase

Enzyme Inhibition

Azepane derivatives have also been explored as enzyme inhibitors. For example, a study reported that certain substituted oxo-azepines derived from azepanes exhibited significant inhibitory activity against glycosidases, which are critical for various metabolic processes . This highlights the versatility of azepanes as scaffolds for developing enzyme inhibitors.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of azepane derivatives. Research has shown that modifications to the azepane ring and substituents can significantly affect potency and selectivity against target enzymes or receptors .

Table 2: Structure-Activity Relationship Findings

ModificationEffect on Activity
Tert-butyl ester groupIncreased solubility
Hydroxyl substitutionEnhanced enzyme inhibition
Aromatic ringsImproved receptor binding affinity

Case Studies

  • Prostate Cancer Inhibition : A study demonstrated that a series of azepane derivatives effectively inhibited AR-mediated transcription in LNCaP prostate cancer cells. The most potent compound showed an IC50 value in the low nanomolar range, indicating strong anticancer potential .
  • Glycosidase Inhibition : Another investigation focused on the synthesis of oxo-azepines from azepanes, revealing that specific derivatives were potent inhibitors of jack bean α-mannosidase, showcasing their utility in metabolic disorder treatments .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (R)-Azepane-2-carboxylic acid tert-butyl ester, and what are their key challenges?

  • Methodological Answer : A widely used approach involves coupling protected amino acids with tert-butyl esters using reagents like dicyclohexylcarbodiimide (DCC) and formic anhydride in pyridine. This method minimizes racemization risks compared to acid-catalyzed isobutylene procedures, which often yield <20% product. Key challenges include maintaining enantiomeric purity and avoiding side reactions (e.g., 1,3-dicyclohexyldiformylurea formation). Column chromatography is critical for purification .

Q. How can the tert-butyl ester group be selectively removed without affecting other functional groups?

  • Methodological Answer : The tert-butyl ester can be cleaved under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane) while preserving acid-sensitive groups like amides or benzyl esters. For example, trifluoroacetic acid effectively removes the tert-butyl group in radiosynthesis workflows, as demonstrated in the cleavage of similar esters to generate free carboxylic acids .

Q. What analytical techniques confirm structural integrity and enantiomeric purity?

  • Methodological Answer : Chiral HPLC is preferred for enantiomeric purity assessment, while NMR (¹H and ¹³C) verifies structural integrity. Comparison with authentic standards synthesized via independent routes (e.g., enzymatic resolution) ensures accuracy. Optical rotation measurements can supplement these analyses .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize racemization during synthesis?

  • Methodological Answer : Racemization is minimized by using non-acidic coupling agents (e.g., DCC) and maintaining low temperatures (0–5°C). Reagent stoichiometry is critical: excess formic acid (4 equiv) and DCC (2 equiv) improve yields to >85%, whereas lower equivalents reduce efficiency. Racemization can be detected via chiral HPLC post-synthesis .

Q. What strategies resolve enantiomeric impurities in multi-step syntheses?

  • Methodological Answer : Chiral column chromatography or enzymatic resolution (e.g., lipase-mediated hydrolysis) effectively separates enantiomers. For example, phase-transfer catalysis with chiral catalysts (e.g., quaternary ammonium salts) has been used to alkylate intermediates while retaining stereochemical fidelity .

Q. How does the tert-butyl ester group influence stability under experimental conditions?

  • Methodological Answer : The tert-butyl ester enhances steric protection, improving stability under basic or nucleophilic conditions. However, prolonged exposure to heat (>40°C) or strong acids can degrade the ester. Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH) with LC-MS monitoring to identify breakdown products .

Q. Which catalytic systems achieve high enantiomeric excess in related tert-butyl esters?

  • Methodological Answer : Asymmetric Mannich reactions using chiral organocatalysts (e.g., proline derivatives) or phase-transfer catalysts have achieved >90% enantiomeric excess in β-amino tert-butyl esters. For azepane derivatives, chiral auxiliaries (e.g., oxazolidinones) can direct stereochemistry during ring-closing metathesis or cyclization steps .

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